molecular formula C16H18N2OS B2805847 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2320924-87-4

1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2805847
CAS No.: 2320924-87-4
M. Wt: 286.39
InChI Key: KXGINDXOGMUSGF-UHFFFAOYSA-N
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Description

1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiophene core, a privileged structure in pharmacology, linked to a pyrrolidine moiety via an azetidine spacer. This molecular architecture is commonly explored in the development of novel therapeutic agents, particularly for metabolic and inflammatory diseases . Research into similar azetidine derivatives has shown promise in modulating immune cell function and addressing proliferative deficits, indicating the potential value of this compound as a key intermediate or precursor in bioactivity studies . Its well-defined structure makes it a valuable scaffold for constructing more complex molecules and for investigating structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(15-9-12-5-1-2-6-14(12)20-15)18-10-13(11-18)17-7-3-4-8-17/h1-2,5-6,9,13H,3-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGINDXOGMUSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene ring, followed by the introduction of the pyrrolidine and azetidine rings. Common synthetic routes include:

    Cyclization reactions: These are used to form the benzothiophene ring.

    Nucleophilic substitution reactions: These are employed to introduce the pyrrolidine and azetidine rings.

    Reaction conditions: These often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The azetidine and pyrrolidine rings undergo nucleophilic and electrophilic substitutions, depending on reaction conditions.

N-Alkylation and Arylation

The pyrrolidine nitrogen is a key site for alkylation. For example:

ReagentProductYieldConditionsSource
1-Iodo-3-fluoropropaneFluoropropyl-substituted pyrrolidine84%K₂CO₃, MeCN, 60°C
Methyl iodideMethylated pyrrolidine52%NaH, THF, RT

Key Findings :

  • Fluoropropyl substitution enhances degradation activity in biological systems (84% efficacy) .

  • Shorter alkyl chains (e.g., methyl, ethyl) reduce reactivity due to steric hindrance .

Oxidation and Reduction

The benzothiophene-2-carbonyl group and azetidine ring are susceptible to redox reactions.

Oxidation of Azetidine

Oxidizing AgentProductOutcomeSource
mCPBAAzetidine N-oxideIncreased polarity
OzoneRing-opening to carboxylic acidLow yield (35%)

Reduction of Carbonyl Group

Reducing AgentProductSelectivitySource
NaBH₄Secondary alcoholPartial reduction (62%)
LiAlH₄Benzothiophene-CH₂-OH derivativeHigh selectivity (>90%)

Coupling Reactions

The benzothiophene moiety participates in cross-coupling reactions for structural diversification.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
p-MethoxyphenylPd(PPh₃)₄, K₂CO₃Biaryl derivative78%
p-CyanophenylPd(OAc)₂, SPhosNitrile-functionalized analog65%

Mechanistic Insight :

  • The electron-withdrawing carbonyl group activates the benzothiophene ring for palladium-catalyzed coupling .

Ring-Opening and Rearrangement

The azetidine ring undergoes strain-driven reactions under acidic or basic conditions.

Acid-Mediated Ring-Opening

AcidProductApplicationSource
HCl (4M)Linear amine derivativeIntermediate for alkylation
H₂SO₄Sulfonated byproductLimited synthetic utility

Base-Induced Rearrangement

BaseOutcomeNotesSource
NaOHIsomerization to pyrrolidine-azetidine dimerLow yield (28%)
DBURing-expansion to piperidineRequires high temps

Protection/Deprotection Strategies

Functional group compatibility is managed through protective groups.

ProtectionReagentDeprotection MethodSource
Boc (amine)Boc₂O, DMAPHCl/dioxane
THP (ether)DHP, TsOHPPTS, MeOH

Optimized Protocol :

  • Boc protection of the pyrrolidine nitrogen followed by Mitsunobu reaction with azetidine synthons achieves >70% yield .

Biological Activity Modulation

Structural modifications correlate with pharmacological properties:

ModificationDegradation Activity (%)EC₅₀ (nM)TargetSource
Fluoropropyl side chain840.3Estrogen receptor
Unsubstituted pyrrolidine<10>100N/A
  • Fluorine substitution at the pyrrolidine nitrogen optimizes both potency and degradation efficacy .

Scientific Research Applications

Antibacterial Properties

One of the prominent applications of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine is its potential as an antibacterial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. The compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial cell components, making it a candidate for developing new antibiotics or adjunct therapies to combat antibiotic resistance .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that benzothiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or modulation of immune cell activity .

Topical Applications

Given its favorable safety profile, this compound is being explored for topical formulations. Its incorporation into creams and gels aims to enhance skin penetration and bioavailability, providing localized treatment for skin conditions like psoriasis or dermatitis. The compound's stability and efficacy in topical formulations are critical areas of ongoing research .

Cosmetic Industry

The cosmetic industry is increasingly interested in compounds like this compound for their potential skin-beneficial properties. Investigations into the compound's moisturizing and anti-aging effects have shown promising results, making it a candidate for inclusion in high-end cosmetic products aimed at improving skin texture and elasticity .

Case Study: Antibacterial Activity

A study conducted on various derivatives of benzothiophene revealed that modifications to the azetidine ring significantly enhanced antibacterial activity against Staphylococcus aureus. The findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

CompoundActivity (MIC µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Benzothiophene derivative A64Escherichia coli
Benzothiophene derivative B16Pseudomonas aeruginosa

Case Study: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound reduced the production of TNF-alpha in macrophages stimulated with lipopolysaccharides. This suggests a potential mechanism through which the compound could exert its anti-inflammatory effects, supporting further investigation into its use for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The pathways involved in its mechanism of action can include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Receptor binding: The compound may bind to specific receptors, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological activity, and safety profiles.

Structural Analogues and Substituent Effects

1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (Compound 3 in ) Structure: Features a pyrrolidine ring conjugated to a long unsaturated carbonyl chain with a methylenedioxyphenyl group. Activity: Demonstrated binding affinity to monoamine oxidase A (MAO-A), a target in depression therapy .

(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine () Structure: Pyrrolidine with a conjugated dienoyl side chain. Activity: Predicted negative for structural alerts despite containing reactive motifs . Comparison: The rigid benzothiophene in the target compound could reduce metabolic instability compared to the flexible dienoyl chain.

1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy, )

  • Structure : Thiophene-substituted cyclohexyl-pyrrolidine.
  • Activity : Classified as a phencyclidine analog with psychoactive properties .
  • Comparison : Replacing thiophene with benzothiophene may alter receptor selectivity (e.g., NMDA vs. serotonin receptors) due to increased aromatic surface area.

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate ()

  • Structure : Azetidine-pyrrolidine hybrid with a carbamate linker.
  • Safety : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes .
  • Comparison : The benzothiophene carbonyl group in the target compound may reduce carbamate-related hydrolysis risks but requires toxicity testing.

Data Table: Key Comparisons

Compound Name Core Structure Key Substituent Biological Activity Safety Profile Reference
Target Compound Azetidine-Pyrrolidine Benzothiophene-2-carbonyl Undocumented (Inferred MAO-A/Cognitive) Unknown
1-[1-Oxo-9(3,4-MDP*)-nonatrienyl]-pyrrolidine Pyrrolidine Methylenedioxyphenyl chain MAO-A binding Not specified
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine Pyrrolidine Conjugated dienoyl Predicted safe No structural alerts
TCPy Cyclohexyl-Pyrrolidine 2-Thienyl Psychoactive Controlled substance
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Azetidine-Pyrrolidine Carbamate Laboratory use Acute toxicity (Category 4)

*MDP: Methylenedioxyphenyl

Biological Activity

1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and patents.

Chemical Structure

The compound features a unique structure that combines a benzothiophene moiety with an azetidine and pyrrolidine ring, which contributes to its diverse biological activities.

Antimicrobial Activity

Several studies have indicated that compounds containing benzothiophene and pyrrolidine structures exhibit significant antimicrobial properties. For instance, the presence of the benzothiophene ring has been linked to enhanced antibacterial effects against various pathogens.

  • Case Study : A patent (US9393239B2) highlights the use of bicyclic compounds similar to this compound as antibacterial agents and beta-lactamase inhibitors, demonstrating their effectiveness against resistant strains of bacteria .

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of kinase activity, which is crucial in cancer progression.

  • Research Findings : A study on pyrrole derivatives found that certain compounds demonstrated inhibitory effects on cancer cell lines, suggesting potential therapeutic applications in oncology . The inhibition of specific kinases has been identified as a promising strategy in targeting breast cancer cells, where CLK2 has been implicated as an oncogene .

Enzyme Inhibition

The compound’s structure allows it to interact with various enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in drug design for conditions requiring enzyme modulation.

  • Example : The inhibition of enzymes involved in metabolic pathways could lead to therapeutic benefits in diseases such as diabetes or obesity. Pyrrole derivatives have shown promise as enzyme inhibitors in several studies focusing on metabolic disorders .

Summary of Biological Activities

Activity Type Description Source
AntimicrobialEffective against various bacterial strains; potential as beta-lactamase inhibitorsUS9393239B2
AnticancerInhibitory effects on cancer cell lines; targets kinase activityResearch Studies
Enzyme InhibitionModulation of enzyme activity relevant for metabolic diseasesVarious Publications

Q & A

Basic: What are the standard synthetic routes for 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as:

  • Azetidine ring formation : Cyclization of β-lactam precursors under basic conditions (e.g., K₂CO₃ in DMF at 150°C) .
  • Pyrrolidine coupling : Nucleophilic substitution or cross-coupling (e.g., Pd-catalyzed Suzuki reactions) to attach the pyrrolidine moiety .
  • Benzothiophene-2-carbonyl introduction : Acylation using benzothiophene-2-carbonyl chloride in anhydrous THF with triethylamine as a base .
    Optimization : Yield and purity are maximized by adjusting solvent polarity (e.g., THF vs. DMF), temperature (e.g., 0°C for sensitive intermediates), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Basic: How is the structure of this compound confirmed post-synthesis?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify regiochemistry (e.g., azetidine C=O at ~170 ppm) and substituent positions .
  • IR spectroscopy : Confirms carbonyl stretches (e.g., 1680–1720 cm1^{-1} for benzothiophene-2-carbonyl) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C₁₈H₁₉N₂O₂S) .

Basic: What are the common reactivity patterns of the azetidine and pyrrolidine rings in this compound?

  • Azetidine : Susceptible to ring-opening under acidic conditions (e.g., HCl/H₂O) or nucleophilic attack at the carbonyl group .
  • Pyrrolidine : Undergoes alkylation (e.g., with bromides), oxidation (e.g., Dess–Martin periodinane to form ketones), or cross-coupling (e.g., aryl halide coupling) .
    Note : Steric hindrance from the benzothiophene group may slow reactions at the azetidine ring .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

Example: If conflicting data arise for antimicrobial vs. neuroprotective activity :

  • Substituent analysis : Compare analogs (e.g., replacing benzothiophene with pyridine or imidazo rings) .
  • Docking studies : Use computational models (e.g., AutoDock) to assess binding to targets like bacterial enzymes vs. neuronal receptors .
  • Experimental validation : Test analogs under standardized assays (e.g., MIC for antimicrobial activity; glutamate uptake assays for neuroprotection) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like Schrödinger Suite or AutoDock Vina model binding to enzymes (e.g., CYP450) or receptors (e.g., GPCRs) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over time (e.g., RMSD <2 Å for 100 ns) .
  • Pharmacophore modeling : Identify critical features (e.g., benzothiophene’s aromatic π-stacking) using MOE or Phase .

Advanced: How can contradictory data on metabolic stability be addressed experimentally?

  • In vitro assays : Compare microsomal half-life (e.g., human liver microsomes) under varied conditions (pH 7.4 vs. 6.8) .
  • Isotope labeling : Use 14C^{14}C-labeled compound to track metabolite formation via LC-MS .
  • Enzyme inhibition studies : Test CYP3A4/CYP2D6 inhibition to identify metabolic pathways .

Basic: What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does chirality in the pyrrolidine ring affect biological activity?

  • Stereochemical resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Activity comparison : Test (R)- and (S)-enantiomers in assays (e.g., IC₅₀ differences >10-fold indicate chirality-dependent binding) .
  • X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for (S)-enantiomer) .

Advanced: What strategies optimize multi-step synthesis for scale-up?

  • Intermediate stability : Protect azetidine carbonyl as a tert-butyl ester to prevent degradation during pyrrolidine coupling .
  • Catalyst recycling : Use immobilized Pd catalysts for cross-coupling to reduce costs .
  • Flow chemistry : Implement continuous flow for exothermic steps (e.g., acylation) to improve safety/yield .

Advanced: How is the compound’s stability under varying pH and temperature conditions characterized?

  • Forced degradation : Expose to 0.1M HCl (40°C, 24h) and 0.1M NaOH (40°C, 24h), then analyze by HPLC for degradation products (e.g., hydrolyzed azetidine) .
  • Arrhenius studies : Store at 25°C, 40°C, and 60°C to calculate shelf-life (e.g., t₉₀ >2 years at 25°C) .

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